

Mechanism of Action: Dual Inhibition of NEP and ACE

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Compound of Interest

Compound Name: *lilepatril*

Cat. No.: *B1671718*

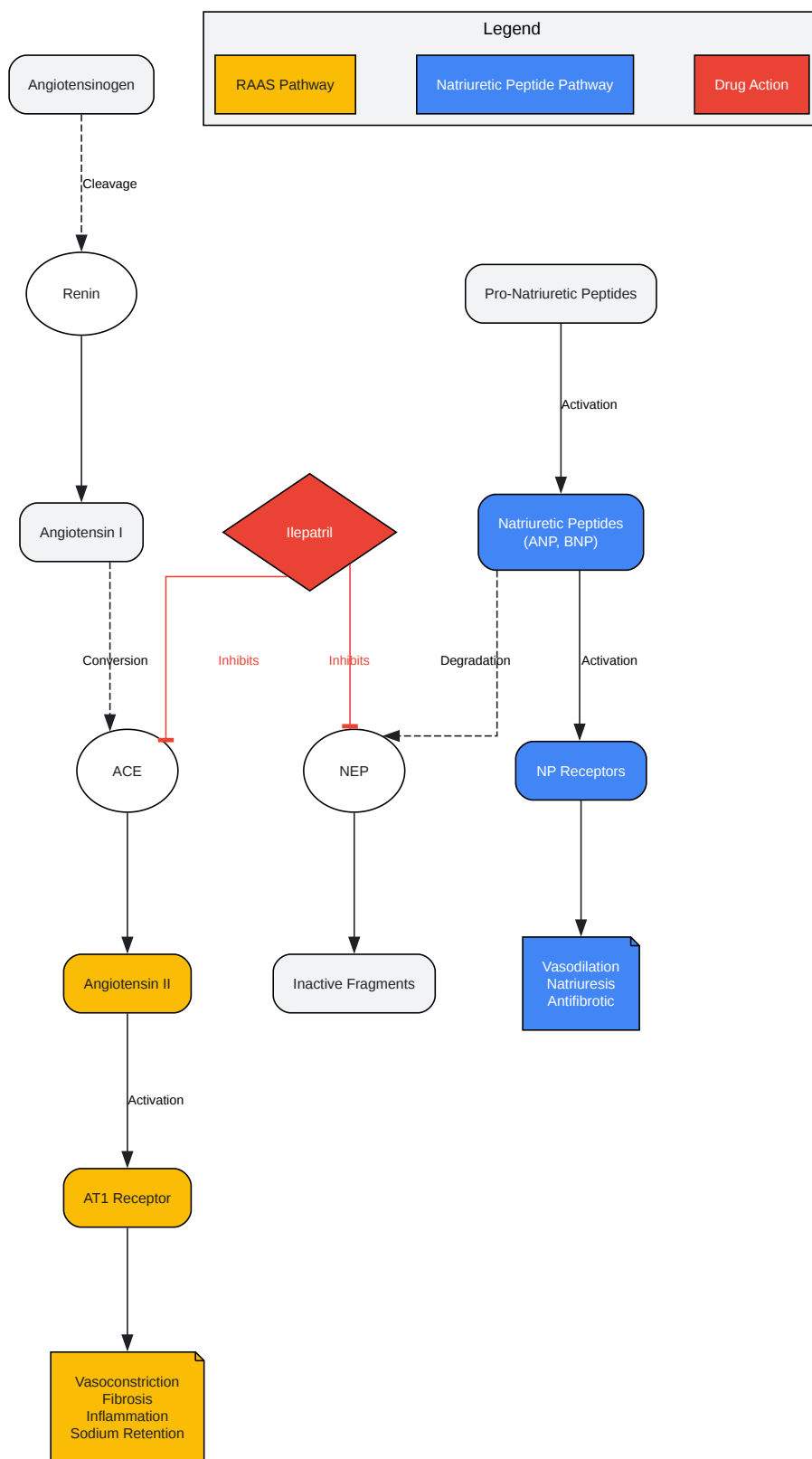
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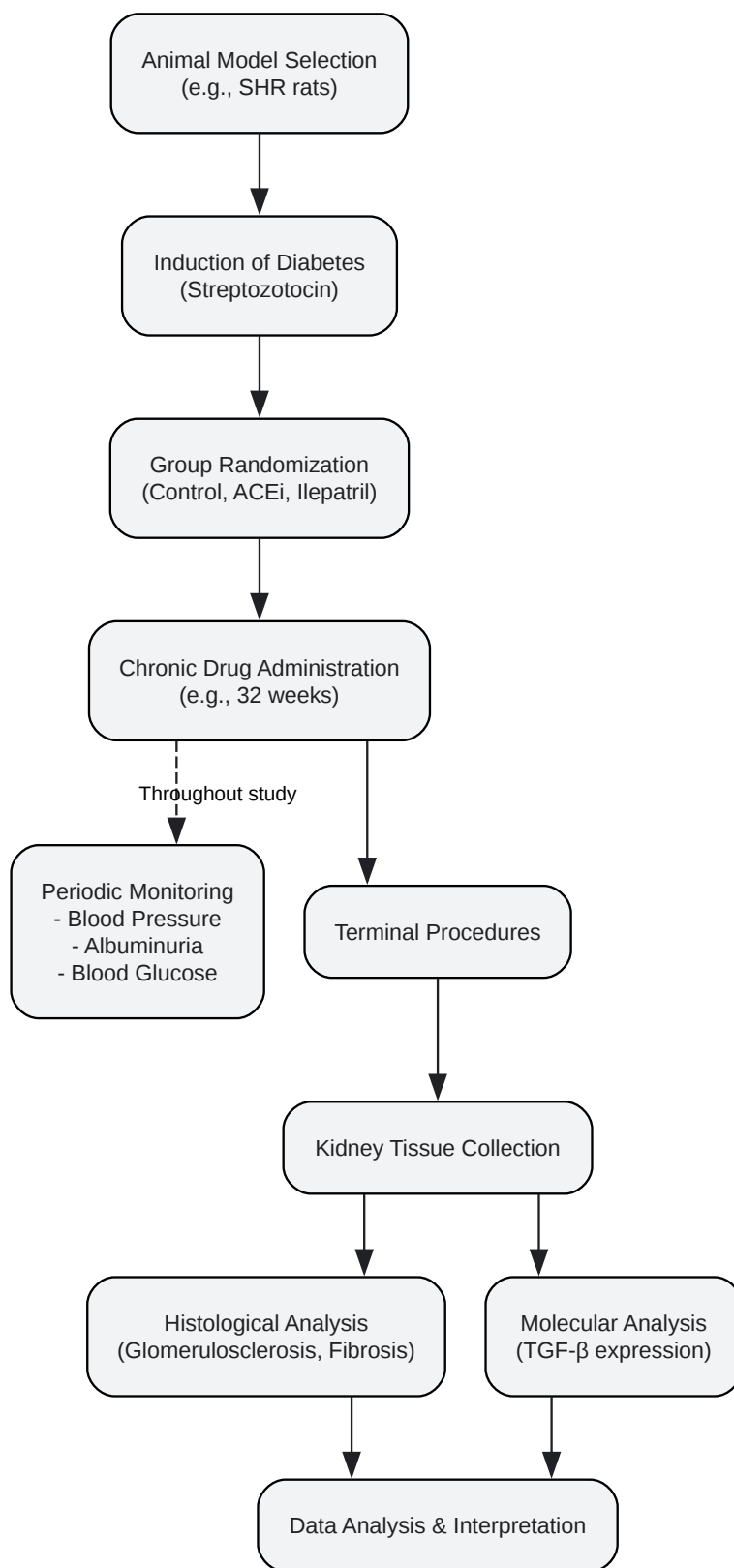
The therapeutic rationale for using a vasopeptidase inhibitor like **lilepatril** in diabetic nephropathy stems from its ability to modulate two critical pathways that influence renal hemodynamics and pathology.

- **ACE Inhibition:** By blocking ACE, **lilepatril** prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and intraglomerular pressure, promotes inflammation and fibrosis, and increases the permeability of the glomerular filtration barrier, leading to albuminuria.[2][6] ACE inhibition is a well-established strategy for renoprotection in diabetic patients.[3]
- **NEP Inhibition:** Neprilysin (NEP) is an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (such as atrial natriuretic peptide - ANP, and B-type natriuretic peptide - BNP) and bradykinin. These peptides exert beneficial effects on the kidney by promoting vasodilation, natriuresis (sodium excretion), and diuresis, thereby lowering blood pressure and reducing stress on the glomeruli.[7] By inhibiting NEP, **lilepatril** increases the bioavailability of these protective peptides, further enhancing its antihypertensive and renoprotective effects.

The synergistic action of ACE and NEP inhibition is intended to provide superior cardiorenal protection compared to ACE inhibition alone.

Signaling Pathway of Dual NEP/ACE Inhibition





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